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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-methylpyrazine-
2-carboxylate

Introduction: A Molecule of Diverse Functionality
Methyl 5-methylpyrazine-2-carboxylate (CAS No. 41110-33-2) is a heterocyclic compound

that stands at the crossroads of medicinal chemistry, materials science, and sensory science.

As a substituted pyrazine, its aromatic system and functional groups—a methyl group and a

methyl ester—impart a unique combination of chemical reactivity, physical properties, and

biological significance. This guide provides an in-depth exploration of its physicochemical

properties, offering a critical resource for researchers, scientists, and drug development

professionals. Understanding these core characteristics is paramount for its effective synthesis,

purification, formulation, and application.

The molecule serves as a key intermediate in the synthesis of important compounds, including

the anti-diabetic drug Glipizide[1]. It is also a building block for 5,5'-dimethyl-2,2'-bipyrazine

derivatives, which are utilized in transition metal complexes for solar energy conversion

research. Beyond the pharmaceutical and materials sectors, its distinct smoky and nutty aroma

makes it a valuable component in the flavor and fragrance industry[2][3]. This multifaceted

utility underscores the importance of a comprehensive understanding of its chemical and

physical identity.
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Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to define its structure and

fundamental identifiers. The structure of Methyl 5-methylpyrazine-2-carboxylate, featuring a

pyrazine ring substituted at the C2 and C5 positions, is the primary determinant of its

properties.

Caption: 2D Chemical Structure of Methyl 5-methylpyrazine-2-carboxylate.

Key Identifiers and Physicochemical Properties
A summary of the compound's key identifiers and quantitative properties is presented below.

These values are essential for everything from reaction stoichiometry calculations to analytical

method development.

Property Value Source(s)

CAS Number 41110-33-2 [2]

Molecular Formula C₇H₈N₂O₂ [2][4]

Molecular Weight 152.15 g/mol [2][4]

Appearance Solid, Light yellow to yellow [5][6]

Melting Point 92 °C [2][4]

Boiling Point 234.1 ± 35.0 °C (Predicted) [2][4]

Density 1.169 ± 0.06 g/cm³ (Predicted) [2][4]

Solubility
Soluble in Dichloromethane,

Methanol
[2][6]

pKa -0.23 ± 0.10 (Predicted) [2][4]

LogP (XLogP3) 0.17 (Predicted) [4]

Polar Surface Area (PSA) 52.1 Å² [4]
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Experimental Protocols for Physicochemical
Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The

following sections detail the methodologies for determining key physicochemical parameters.

Protocol 1: Melting Point Determination via Differential
Scanning Calorimetry (DSC)
Causality: DSC is the preferred method over traditional melting point apparatus as it provides a

more accurate thermodynamic melting point (Tₘ) and can reveal information about sample

purity and polymorphism. The onset temperature of the endothermic melt event is the most

reliable value for the melting point.

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of Methyl 5-methylpyrazine-2-carboxylate
into a standard aluminum DSC pan.

Instrument Setup: Crimp the pan with an aluminum lid. Place the sample pan and an empty

reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge

(50 mL/min).

Record the heat flow as a function of temperature.

Data Analysis: Determine the melting point from the onset of the melting endotherm on the

resulting thermogram.
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Caption: Workflow for Melting Point Determination using DSC.

Protocol 2: Qualitative Solubility Assessment
Causality: Understanding a compound's solubility profile in various solvents is critical for

choosing appropriate systems for synthesis workups, purification (e.g., crystallization), and

analytical characterization (e.g., NMR, HPLC). This protocol establishes a baseline qualitative

assessment.

Methodology:

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol,

ethanol, acetone, dichloromethane, ethyl acetate, hexane).

Sample Addition: Add approximately 1 mg of Methyl 5-methylpyrazine-2-carboxylate to

each vial.

Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Visually

inspect for complete dissolution.

Observation with Heating: If the sample is not soluble at room temperature, gently heat the

vial in a water bath (up to 50°C) and observe any change.

Classification: Classify the solubility as "Freely Soluble" (>100 mg/mL), "Soluble" (10-100

mg/mL), "Slightly Soluble" (1-10 mg/mL), or "Insoluble" (<1 mg/mL) based on visual

inspection. (Note: These are estimations; quantitative analysis requires a more rigorous

protocol).
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Spectroscopic and Structural Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Predicted Spectroscopic Analysis
While experimental spectra for Methyl 5-methylpyrazine-2-carboxylate are not readily

available in public databases, we can predict the key features based on its structure and data

from close analogs like methyl pyrazine-2-carboxylate[7][8].

¹H NMR (Proton NMR):

Pyrazine Protons (2H): Two singlets or narrow doublets are expected in the aromatic

region (δ 8.5-9.2 ppm). The proton adjacent to the ester group will likely be the most

downfield.

Methyl Ester Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm.

Ring Methyl Protons (3H): A sharp singlet is expected further upfield, around δ 2.6-2.8

ppm.

¹³C NMR (Carbon NMR):

Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal,

typically δ 160-165 ppm.

Pyrazine Carbons (4C): Four distinct signals are expected in the aromatic region (δ 140-

155 ppm).

Methoxy Carbon (-OCH₃): A signal around δ 52-55 ppm.

Ring Methyl Carbon (-CH₃): The upfield signal, expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy:

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
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Aromatic C=N/C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-H Stretches (Aromatic and Aliphatic): Bands appearing just above and just below 3000

cm⁻¹, respectively.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A clear peak at m/z = 152, corresponding to the molecular weight.

Key Fragments: Expect a significant fragment at m/z = 121, corresponding to the loss of

the methoxy group (-OCH₃). Another fragment at m/z = 93 would correspond to the loss of

the entire carbomethoxy group (-COOCH₃).

Synthesis and Reactivity
The primary laboratory synthesis involves the esterification of its carboxylic acid precursor.

Protocol 3: Synthesis via Fischer Esterification
Causality: This classic acid-catalyzed reaction is a direct and efficient method for converting a

carboxylic acid to its corresponding methyl ester. Sulfuric acid acts as a catalyst by protonating

the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to

nucleophilic attack by methanol. The reaction is driven to completion by using an excess of

methanol, which also serves as the solvent.

Methodology:

Reaction Setup: To a stirred solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in

methanol (10 volumes), cool the mixture to 0-5 °C in an ice bath.

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) dropwise, maintaining the

internal temperature below 10 °C.

Reaction: After the addition is complete, heat the reaction mixture to 65 °C and stir for 8

hours. Monitor the reaction progress by TLC or LC-MS.

Workup: Cool the solution to room temperature. Remove the excess methanol via rotary

evaporation.
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Extraction: Partition the crude residue between water and a suitable organic solvent (e.g.,

dichloromethane). Separate the layers.

Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with

brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

vacuum to yield the product.

Applications and Relevance in Research
The utility of Methyl 5-methylpyrazine-2-carboxylate is directly linked to its structure, allowing

it to serve as a versatile building block.

Methyl 5-methylpyrazine-2-carboxylate
(Core Structure)

Pharmaceutical Synthesis
(e.g., Glipizide Intermediate)

Ester group serves as a reactive handle
for amide bond formation.

Materials Science
(Ligand for Solar Energy Complexes)

Pyrazine nitrogens act as
coordination sites for metals.

Flavor & Fragrance
(Aroma Compound)

Substituted pyrazine ring is a
known class of potent aromatics.
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Caption: Relationship between molecular structure and applications.

Pharmaceutical Intermediate: The ester functional group is an excellent synthetic handle. It

can be readily hydrolyzed back to the carboxylic acid or converted to an amide, a crucial

step in the synthesis of the sulfonylurea drug Glipizide[1].

Ligand Synthesis: The two nitrogen atoms in the pyrazine ring possess lone pairs of

electrons, allowing them to act as bidentate or bridging ligands for transition metals. This

property is exploited in the creation of complexes studied for their photophysical properties in

solar energy applications.

Aroma Chemistry: Pyrazines are well-known for their potent aromas, often associated with

roasted or toasted foods. The specific substitution pattern on Methyl 5-methylpyrazine-2-
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carboxylate gives rise to its characteristic smoky and nutty notes, making it useful in food

and tobacco products[3].

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.

Hazard Identification: The compound is classified as harmful if swallowed (H302)[9]. It may

cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents. Recommended storage

temperature is between 2-8°C[2].

First Aid:

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[9].

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.

In Case of Skin Contact: Wash with plenty of soap and water.

Conclusion
Methyl 5-methylpyrazine-2-carboxylate is a molecule of significant scientific and commercial

interest. Its physicochemical properties, from its melting point and solubility to its spectroscopic

signature, are all direct consequences of its unique molecular architecture. This guide has

provided a comprehensive overview, including detailed experimental protocols and an analysis

of its applications, to equip researchers with the foundational knowledge required to confidently

and safely utilize this versatile compound in their work. A thorough understanding of these
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principles is the bedrock of innovation, whether in the pursuit of new medicines, advanced

materials, or novel sensory experiences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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